Ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate
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Overview
Description
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties, which make them valuable in various industrial and pharmaceutical applications. The presence of both chlorine and trifluoromethyl groups in the pyridine ring enhances the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 3-chloro-2-(trifluoromethyl)pyridine with ethyl acetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can modulate the activity of enzymes and receptors .
Comparison with Similar Compounds
3-chloro-2-(trifluoromethyl)pyridine: Lacks the ethyl acetate group, making it less versatile in certain reactions.
2-chloro-5-(trifluoromethyl)pyridine: Different substitution pattern on the pyridine ring, leading to distinct reactivity.
Ethyl 2-chloro-3-(trifluoromethyl)pyridine-6-acetate: Similar structure but with different positional isomerism.
Uniqueness: Ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and trifluoromethyl groups in the pyridine ring enhances its stability and makes it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C10H9ClF3NO2 |
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Molecular Weight |
267.63 g/mol |
IUPAC Name |
ethyl 2-[5-chloro-6-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)5-6-3-4-7(11)9(15-6)10(12,13)14/h3-4H,2,5H2,1H3 |
InChI Key |
UOLVZWHYNGHVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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